molecular formula C24H35N3OS B4079569 N-[1-(1-adamantyl)ethyl]-4-(4-methoxyphenyl)-1-piperazinecarbothioamide

N-[1-(1-adamantyl)ethyl]-4-(4-methoxyphenyl)-1-piperazinecarbothioamide

Cat. No. B4079569
M. Wt: 413.6 g/mol
InChI Key: QCZBETCYIVEVIA-UHFFFAOYSA-N
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Description

“N-[1-(1-adamantyl)ethyl]-4-(4-methoxyphenyl)-1-piperazinecarbothioamide” is a complex organic compound. It contains an adamantyl group, which is a bulky and rigid group derived from adamantane . Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves introducing adamantyl groups into existing polymers or the polymerization of monomers bearing pendant adamantyl groups . A variety of vinyl monomers are capable of undergoing living anionic polymerization to afford polymers with predictable molecular weights and narrow molecular weight distributions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the adamantyl group, which is bulky, rigid, and hydrophobic . It also contains a piperazine ring and a methoxyphenyl group.


Chemical Reactions Analysis

The adamantyl group in the compound can afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .


Physical And Chemical Properties Analysis

Adamantyl-substituted polymers generally show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .

Future Directions

The future directions for research into this compound could include further exploration of its synthesis, properties, and potential applications. The use of adamantyl groups in polymer synthesis is a promising area of research due to their unique properties .

properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3OS/c1-17(24-14-18-11-19(15-24)13-20(12-18)16-24)25-23(29)27-9-7-26(8-10-27)21-3-5-22(28-2)6-4-21/h3-6,17-20H,7-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZBETCYIVEVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=S)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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